1,4-diphenyl-1,3-dihydro-2H-imidazol-2-one
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Overview
Description
1,4-diphenyl-3H-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The structure of 1,4-diphenyl-3H-imidazol-2-one consists of an imidazole ring substituted with two phenyl groups at positions 1 and 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-diphenyl-3H-imidazol-2-one can be achieved through several methods. One common approach involves the cyclization of N-phenylbenzamidine with glyoxal in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization.
Another method involves the reaction of benzil with ammonium acetate in acetic acid. This reaction also requires heating and results in the formation of 1,4-diphenyl-3H-imidazol-2-one through a cyclization process.
Industrial Production Methods
Industrial production of 1,4-diphenyl-3H-imidazol-2-one often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,4-diphenyl-3H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction of 1,4-diphenyl-3H-imidazol-2-one can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The phenyl groups in 1,4-diphenyl-3H-imidazol-2-one can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, nitro compounds; reactions often require the presence of a catalyst and are conducted under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications such as pharmaceuticals and agrochemicals.
Scientific Research Applications
1,4-diphenyl-3H-imidazol-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 1,4-diphenyl-3H-imidazol-2-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,4-diphenyl-3H-imidazol-2-one can be compared with other similar compounds, such as:
1,2,4-triazole: Another heterocyclic compound with similar applications in medicinal chemistry and agriculture.
Benzimidazole: Known for its use in pharmaceuticals and as anthelmintic agents.
Thiazole: Utilized in the synthesis of dyes, pharmaceuticals, and agrochemicals.
The uniqueness of 1,4-diphenyl-3H-imidazol-2-one lies in its specific substitution pattern and the resulting properties, which make it suitable for a wide range of applications.
Properties
Molecular Formula |
C15H12N2O |
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Molecular Weight |
236.27 g/mol |
IUPAC Name |
3,5-diphenyl-1H-imidazol-2-one |
InChI |
InChI=1S/C15H12N2O/c18-15-16-14(12-7-3-1-4-8-12)11-17(15)13-9-5-2-6-10-13/h1-11H,(H,16,18) |
InChI Key |
ALGBWUXZUSQIQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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